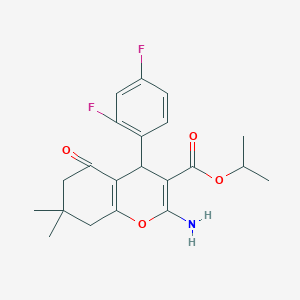![molecular formula C19H16N4OS2 B460141 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 445383-06-2](/img/structure/B460141.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is an aromatic amide.
Applications De Recherche Scientifique
Antitumor Applications
One significant application of compounds related to 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is in the realm of antitumor research. These compounds, due to their structural complexity, have been evaluated for their potential in inhibiting the proliferation of various cancer cell lines. For instance, a study focused on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar compound, highlighting their inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010). Similarly, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from related precursors exhibited promising inhibitory effects on different cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Albratty et al., 2017).
Antimicrobial Applications
Another crucial application of these compounds is in the development of antimicrobial agents. For example, a study explored the design and synthesis of novel antimicrobial dyes and their precursors based on related compounds, which showed significant antimicrobial activity against most tested organisms (Shams et al., 2011). This highlights the versatility of these compounds in addressing various microbial threats.
Synthesis of Novel Heterocycles
These compounds also play a crucial role in the synthesis of novel heterocycles. Their unique structure allows for the creation of diverse heterocyclic compounds, which can have various applications in pharmacology and material science. For example, the synthesis of new methods for 3‐Amino‐6,7‐Dihydro‐5H‐Cyclopenta[c]Pyridine‐4‐Carbonitriles and Cyclopenta[d]Pyrazolo[3,4‐b]Pyridines via a Smiles‐type rearrangement demonstrates the chemical versatility and potential for creating novel compounds with specific properties (Sirakanyan et al., 2017).
Insecticidal Properties
Insecticidal properties of related compounds have also been investigated. This is crucial in the context of agricultural sciences, where developing new, effective insecticides can have significant impacts on crop protection and yield. An example of this application is evident in the study of the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm (Fadda et al., 2017).
Propriétés
Numéro CAS |
445383-06-2 |
|---|---|
Nom du produit |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
Formule moléculaire |
C19H16N4OS2 |
Poids moléculaire |
380.5g/mol |
Nom IUPAC |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS2/c20-8-12-7-11-3-1-5-15(11)22-18(12)25-10-17(24)23-19-14(9-21)13-4-2-6-16(13)26-19/h7H,1-6,10H2,(H,23,24) |
Clé InChI |
ZUNCVCXRYKEVJB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N |
SMILES canonique |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(3,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460059.png)

methanone](/img/structure/B460064.png)
![Ethyl {6-amino-5-cyano-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B460065.png)
![Ethyl [6-amino-5-cyano-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460066.png)
![Ethyl [6-amino-4-(4-tert-butylphenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460067.png)
![Ethyl (6-amino-5-cyano-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B460068.png)
![Ethyl [6-amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B460069.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B460070.png)
![2-amino-4-(2,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B460071.png)
![2-amino-4-(3,4-difluorophenyl)-7,9-dimethyl-4H-pyrano[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B460072.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B460077.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B460079.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B460080.png)